delta 5-Pregnenetriol

Vue d'ensemble

Description

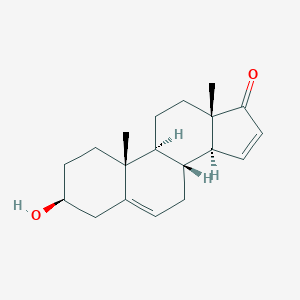

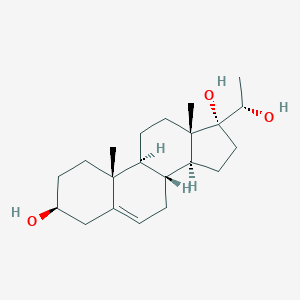

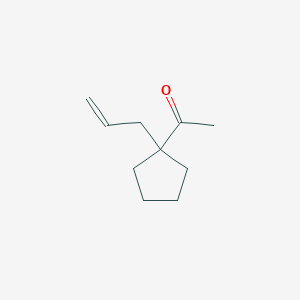

Delta 5-Pregnenetriol, also known as Pregn-5-ene-3beta,17alpha,20alpha-triol, is a steroid hormone . It is found in all urines analyzed, indicating that its presumptive adrenal precursor 3β, 17α-dihydroxy-Δ 5-pregnen-20-one is regularly formed .

Synthesis Analysis

Delta-5 (D5D) and delta-6 desaturases (D6D), encoded respectively by FADS1 and FADS2 genes, are the rate-limiting enzymes for PUFA conversion and are recognized as main determinants of PUFA levels . After separation from other metabolites, 5-PT was quantitatively determined by oxidation to dehydroepiandrosterone (DHA), using periodic acid and then the Zimmermann reaction .Molecular Structure Analysis

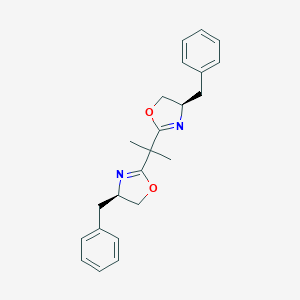

The molecular structure of delta 5-Pregnenetriol is represented by the formula C 21 H 34 O 3 . The exact mass is calculated to be 334.250795 .Chemical Reactions Analysis

Delta 5-Pregnenetriol is formed from its presumptive adrenal precursor 3β, 17α-dihydroxy-Δ 5-pregnen-20-one . It is then quantitatively determined by oxidation to dehydroepiandrosterone (DHA), using periodic acid and then the Zimmermann reaction .Physical And Chemical Properties Analysis

Delta 5-Pregnenetriol has a molecular formula of C 21 H 34 O 3 and an exact mass of 334.250795 . It has 24 heavy atoms, 4 rings, 1 rotatable bond, a Van der Waals molecular volume of 346.15, a topological polar surface area of 60.69, 3 hydrogen bond donors, and 3 hydrogen bond acceptors .Applications De Recherche Scientifique

Cardioprotective Role : Delta opioid receptor stimulation, which delta 5-Pregnenetriol may influence, has been shown to protect human muscle from simulated ischemia, akin to preconditioning, and involves the opening of mitochondrial K(ATP) channels (Bell et al., 2000).

Gene Expression Analysis : The 2(-Delta Delta C(T)) method, important in the analysis of real-time, quantitative PCR data, is relevant for understanding changes in gene expression, potentially including genes related to delta 5-Pregnenetriol (Livak & Schmittgen, 2001).

Enzyme Activity in Steroid Biosynthesis : Research has focused on assaying the activities of enzymes like 3 beta-hydroxy-delta 5-steroid dehydrogenase, a key enzyme in sex steroid hormone biosynthesis, which is directly relevant to the study of delta 5-Pregnenetriol (Qujeq, 2002).

Comparative Endocrinology : Studies measuring blood levels of various steroids, including precursors like delta 5-Pregnenetriol, across different animal species provide insights into the comparative endocrinology and potential applications of these compounds (Wichmann et al., 2009).

Neurosteroid Research : Investigation into neurosteroids, which include delta 5-Pregnenetriol, has revealed their roles as modulators of neurotransmitter receptors and their physiological functions in the central nervous system (Baulieu et al., 2001).

Fatty Acids and Health Benefits : Research on delta 5-unsaturated-polymethylene-interrupted fatty acids (Δ5-UPIFAs) explores their sources, biosynthesis, and health-promoting roles, providing a context for the potential benefits of related compounds like delta 5-Pregnenetriol (Song et al., 2021).

Steroid Metabolites in Genetic Disorders : Studies on pregnane derivatives, potentially including delta 5-Pregnenetriol, have been conducted to understand their role in disorders like Smith–Lemli–Opitz syndrome (Guo et al., 2003).

Serum Concentrations in Diabetes : The serum concentrations of delta(5)-3beta-hydroxysteroids like delta 5-Pregnenetriol have been examined in the context of type 2 diabetes mellitus, indicating their potential significance in metabolic diseases (Tagawa et al., 2002).

Orientations Futures

Future research could focus on the potential therapeutic application of D5D/D6D activity modulation, as suggested by anti-inflammatory and tumor-suppressing effects of D6D inhibition in mice models . Further studies could also explore the potential link between FADS1/FADS2 polymorphisms and cognitive development, immunological illnesses, and cardiovascular disease .

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQCUDPXSTKLI-PUOFRWEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920469 | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta 5-Pregnenetriol | |

CAS RN |

903-67-3 | |

| Record name | 5-Pregnene-3beta,17alpha,20alpha-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

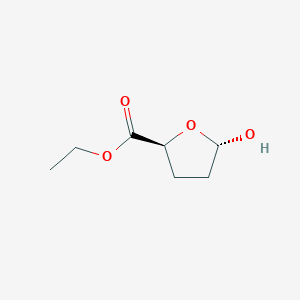

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)